molecular formula C11H10N2O3 B1525723 C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE CAS No. 885273-58-5

C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

Cat. No.: B1525723
CAS No.: 885273-58-5
M. Wt: 218.21 g/mol
InChI Key: PMQSXFKUYPGQGN-UHFFFAOYSA-N
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Description

C-(3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methylamine is a heterocyclic compound featuring a benzo[1,3]dioxol (methylenedioxyphenyl) moiety fused to an isoxazole ring, with a methylamine substituent at the 5-position of the isoxazole. The benzo[1,3]dioxol group is a common pharmacophore in medicinal chemistry, known for enhancing metabolic stability and binding affinity in CNS-targeting compounds .

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c12-5-8-4-9(13-16-8)7-1-2-10-11(3-7)15-6-14-10/h1-4H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQSXFKUYPGQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10722943
Record name 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-58-5
Record name 3-(1,3-Benzodioxol-5-yl)-5-isoxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-58-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10722943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps and Conditions

Formation of the Isoxazole Ring

  • The isoxazole ring is typically synthesized via cyclization reactions involving hydroxylamine derivatives and appropriate β-diketones or α,β-unsaturated carbonyl precursors.
  • Hydroxylamine hydrochloride is reacted with a suitable precursor under basic conditions (e.g., using triethylamine or other organic bases) to form the isoxazole core.
  • Solvents such as tetrahydrofuran (THF), methanol, or acetonitrile are commonly used to facilitate the cyclization.

Attachment of Benzodioxole Moiety

  • The benzodioxole unit is introduced either via coupling reactions or by starting from a benzodioxole-substituted precursor.
  • Halogenated intermediates such as 3-(bromomethyl)-1,2-benzoxazole can be used to link the benzodioxole to the isoxazole ring through nucleophilic substitution.

Introduction of Methylamine Group

  • The methylamine substituent at the 5-position of the isoxazole ring is introduced via amination reactions.
  • This can be achieved by displacement of a suitable leaving group (e.g., halide or sulfonate ester) with methylamine under controlled temperature and solvent conditions.
  • Alternatively, reductive amination techniques can be employed if aldehyde or ketone intermediates are available.

Representative Preparation Method (Based on Patent US7291742B2 and Related Literature)

Step Reagents & Conditions Description Yield & Notes
1 Hydroxylamine hydrochloride, triethylamine, β-diketone precursor, THF, reflux Cyclization to form isoxazole ring fused to benzodioxole Moderate to high yield; reaction monitored by TLC
2 3-(Bromomethyl)-1,2-benzoxazole, base (e.g., potassium carbonate), acetonitrile, room temperature Nucleophilic substitution to attach benzodioxole moiety High regioselectivity; purified by crystallization
3 Methylamine (aqueous or anhydrous), solvent (methanol or ethanol), controlled temperature Amination at 5-position of isoxazole ring High purity product (>98%); isolated by filtration and drying

Research Findings and Optimization Notes

  • The choice of base and solvent critically affects the cyclization efficiency and regioselectivity of the isoxazole ring formation.
  • Use of triethylamine or other tertiary amines provides mild basic conditions suitable for selective cyclization without degradation of sensitive benzodioxole moiety.
  • Amination step requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
  • Crystallization from solvents like ethyl acetate or ethanol improves the isolation of the pure compound.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Cyclization reagent Hydroxylamine hydrochloride + base Triethylamine preferred
Solvent for cyclization THF, methanol, or acetonitrile Polar aprotic solvents favored
Temperature (cyclization) Reflux or room temperature Depends on precursor reactivity
Substitution reagent Halogenated benzodioxole derivative 3-(Bromomethyl)-1,2-benzoxazole common
Amination reagent Methylamine (aqueous or anhydrous) Controlled addition to prevent side reactions
Purification Recrystallization or chromatography Achieves ≥98% purity
Analytical techniques NMR, MS, HPLC Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions: C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

C-(3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methylamine has garnered attention in medicinal chemistry for its potential as a therapeutic agent. Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. For instance, studies have shown that derivatives of isoxazole can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .

Neuropharmacology

The compound's ability to affect neuronal signaling pathways positions it as a valuable tool in neuropharmacological studies. Its interaction with specific receptors can provide insights into neurological disorders.

Case Study: Neuroprotective Effects
In vitro studies have demonstrated that compounds related to this compound exhibit neuroprotective properties against oxidative stress-induced neuronal damage . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization, which can lead to the discovery of new compounds with enhanced biological activities.

Synthesis Example
The synthesis of this compound can be achieved through various methods involving the reaction of benzo[d][1,3]dioxole derivatives with isoxazole precursors under controlled conditions. This approach not only yields the target compound but also allows for the exploration of structure-activity relationships (SAR) .

Mechanism of Action

The mechanism of action of C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The compound may interact with microtubules and tubulin, leading to the disruption of cell division and the initiation of programmed cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties of C-(3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methylamine and related compounds:

Compound Name Core Structure Substituents/Modifications Key Inferred Properties References
This compound Isoxazole + benzo[1,3]dioxol Methylamine at C5 Moderate basicity (amine), potential for hydrogen bonding, enhanced metabolic stability (benzo[1,3]dioxol)
(3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methanol Isoxazole + benzo[1,3]dioxol Methanol at C5 Higher polarity (hydroxyl group), reduced basicity, increased hydrogen-bonding capacity
C-(2H-Tetrazol-5-yl)-methylamine Tetrazole Methylamine at C5 Increased acidity (tetrazole as bioisostere for carboxylic acid), metabolic stability, potential for ionic interactions
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate Benzo[1,3]dioxol + benzyl Oxalate salt, methoxybenzylamine Enhanced crystallinity (salt form), altered solubility (oxalate), potential CNS activity due to benzylamine and methoxy groups
3-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-propan-1-ol hydrochloride Benzo[1,3]dioxol + alkyl chain Hydrochloride salt, hydroxyl and amine groups Improved aqueous solubility (salt form), dual hydrogen-bonding sites (amine and hydroxyl), extended pharmacokinetic half-life (alkyl chain)
4-(3-Benzo[d][1,3]dioxol-5-ylmethyleneamino)-5-(4-bromophenyl)-pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine + benzo[1,3]dioxol Bromophenyl, sulfonamide High molecular weight, potential enzyme inhibition (sulfonamide), halogen-mediated lipophilicity

Key Observations

Bioisosteric Replacements: Replacing the isoxazole with a tetrazole (e.g., C-(2H-Tetrazol-5-yl)-methylamine) introduces acidity and metabolic resistance, advantageous in prodrug design .

Salt Forms and Solubility :

  • Oxalate and hydrochloride salts () enhance crystallinity and solubility, critical for formulation. The target compound’s free base form may require salt formation for optimal bioavailability.

Substituent Effects :

  • Electron-withdrawing groups (e.g., bromine in ) increase lipophilicity and stability but may reduce nucleophilicity. The benzo[1,3]dioxol group’s electron-rich nature could favor π-π stacking in target binding .
  • Extended alkyl chains () prolong half-life but may reduce CNS penetration due to increased molecular weight .

Biological Activity :

  • Compounds with sulfonamide () or benzylamine () groups are often associated with enzyme inhibition or receptor modulation, suggesting the target compound could be explored in similar therapeutic areas.

Biological Activity

C-(3-Benzo[1,3]Dioxol-5-Yl-Isoxazol-5-Yl)-Methylamine, also known as 3-(1,3-benzodioxol-5-yl)-5-isoxazolemethanamine, is a compound with significant potential in pharmacological applications due to its unique structural features. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C11H10N2O3
  • Molecular Weight : 218.21 g/mol
  • CAS Number : 885273-58-5

The compound's biological activity is primarily attributed to its interaction with various biological targets. Research indicates that it may influence neurotransmitter systems and exhibit anti-cancer properties. Specifically, the isoxazole moiety is known to interact with receptors and enzymes involved in neurological and cancer pathways.

Biological Activity Overview

This compound has been evaluated for several biological activities:

  • Neuroprotective Effects :
    • The compound shows promise as a neuroprotective agent by modulating neurotransmitter levels and inhibiting neuroinflammation.
    • Studies suggest it may enhance cognitive function and protect against neurodegenerative diseases.
  • Anticancer Properties :
    • In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines.
    • Mechanistic studies indicate that it induces apoptosis through the activation of caspases and the disruption of mitochondrial membrane potential.
  • Antimicrobial Activity :
    • Preliminary tests indicate potential antimicrobial effects against certain bacterial strains, suggesting a role in infection control.

Summary of Biological Activities

Activity TypeObservationsReferences
NeuroprotectiveModulates neurotransmitter levels
AnticancerInhibits proliferation in cancer cells
AntimicrobialActive against specific bacterial strains

Case Studies

  • Neuroprotection Study :
    A study published in Journal of Neurochemistry evaluated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated significant improvement in cognitive function and reduced amyloid plaque formation.
  • Cancer Cell Line Evaluation :
    Research conducted at a leading cancer research institute assessed the efficacy of this compound against hepatocellular carcinoma (HCC) cells. The findings revealed that the compound inhibited cell migration and induced apoptosis through lysosomal pathways, highlighting its potential as a therapeutic agent for liver cancer treatment.

Q & A

Q. What are the standard synthetic routes for C-(3-Benzo[1,3]dioxol-5-yl-isoxazol-5-yl)-methylamine?

The synthesis typically involves coupling a benzo[1,3]dioxol-5-yl-substituted intermediate with an isoxazole-methylamine precursor. For example, analogous procedures use chloroform as a solvent, triethylamine as a base, and acid chlorides for acylation reactions. Reaction mixtures are stirred at room temperature, followed by NaHCO₃ washes and vacuum evaporation to isolate products . Modifications may include adjusting substituents on the isoxazole ring or benzodioxole moiety to optimize yield and purity.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : Key signals include the benzodioxole OCH₂O proton resonance (~5.93 ppm) and isoxazole ring protons (e.g., Pyrazoline-H at ~5.35 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 480.28 for a related compound) validate the molecular formula .
  • X-ray Crystallography : Tools like SHELXL refine crystal structures, while Mercury visualizes packing patterns and intermolecular interactions .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) with factorial design optimization (e.g., varying pH, methanol concentration) ensures purity. Stability studies under thermal or photolytic conditions, monitored via UV-Vis or LC-MS, identify degradation pathways .

Advanced Research Questions

Q. How do structural modifications influence the compound's anticonvulsant or biological activity?

Structure-activity relationship (SAR) studies involve:

  • Substituent Variation : Introducing tert-butyl groups on the isoxazole or methoxy groups on the benzodioxole alters lipophilicity and receptor binding. For example, tert-butyl groups enhance metabolic stability .
  • Biological Testing : In vivo models (e.g., maximal electroshock seizure tests) quantify anticonvulsant efficacy. Dose-response curves and toxicity profiles (LD₅₀) guide optimization .

Q. What computational methods predict the compound's interaction with biological targets?

  • Molecular Docking : Software like AutoDock models binding affinities to receptors (e.g., GABAₐ or sodium channels). The benzodioxole moiety’s π-π stacking and hydrogen-bonding interactions are critical .
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity .

Q. How can crystallographic data discrepancies be resolved during structural refinement?

  • SHELX Suite : SHELXL refines high-resolution data, while SHELXD addresses twinning or pseudo-symmetry issues. For macromolecular complexes, SHELXPRO interfaces with refinement pipelines .
  • Mercury’s Materials Module : Compares packing patterns across similar structures to validate crystallographic models .

Q. What strategies address contradictions in reported biological activity data?

  • Replication Studies : Reproduce assays under standardized conditions (e.g., fixed pH, temperature).
  • Meta-Analysis : Cross-reference datasets from multiple studies to identify outliers.
  • Computational Validation : Use molecular dynamics simulations to assess target binding consistency across experimental setups .

Methodological Notes

  • Synthesis Optimization : Replace chloroform with greener solvents (e.g., ethyl acetate) to improve sustainability without compromising yield .
  • Crystallization : Screen solvents (e.g., ethanol-DMF mixtures) and slow evaporation to obtain high-quality crystals for X-ray analysis .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like the Cambridge Structural Database (CSD) for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE
Reactant of Route 2
Reactant of Route 2
C-(3-BENZO[1,3]DIOXOL-5-YL-ISOXAZOL-5-YL)-METHYLAMINE

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